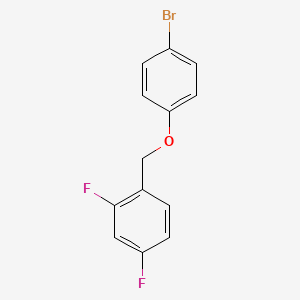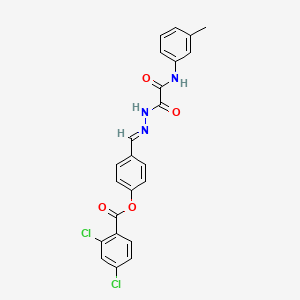
1-(4-Bromophenoxymethyl)-2,4-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromophenyl 2,4-difluorobenzyl ether is a chemical compound with the molecular formula C13H9BrF2O and a molecular weight of 299.11 g/mol . This compound is known for its unique structure, which includes a bromophenyl group and a difluorobenzyl ether moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 4-bromophenyl 2,4-difluorobenzyl ether typically involves the reaction of 4-bromophenol with 2,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
4-Bromophenyl 2,4-difluorobenzyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The ether linkage can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The aromatic rings can undergo reduction reactions to form partially or fully hydrogenated products.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate .
Aplicaciones Científicas De Investigación
4-Bromophenyl 2,4-difluorobenzyl ether is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is employed in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-bromophenyl 2,4-difluorobenzyl ether involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the difluorobenzyl ether moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparación Con Compuestos Similares
4-Bromophenyl 2,4-difluorobenzyl ether can be compared with other similar compounds, such as:
4-Bromodiphenyl ether: This compound has a similar bromophenyl group but lacks the difluorobenzyl ether moiety, making it less versatile in certain applications.
4-Bromophenyl 2-chloroethyl ether: This compound contains a chloroethyl group instead of the difluorobenzyl ether moiety, which affects its reactivity and applications.
The presence of the difluorobenzyl ether moiety in 4-bromophenyl 2,4-difluorobenzyl ether imparts unique chemical properties that make it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C13H9BrF2O |
|---|---|
Peso molecular |
299.11 g/mol |
Nombre IUPAC |
1-[(4-bromophenoxy)methyl]-2,4-difluorobenzene |
InChI |
InChI=1S/C13H9BrF2O/c14-10-2-5-12(6-3-10)17-8-9-1-4-11(15)7-13(9)16/h1-7H,8H2 |
Clave InChI |
JZIKKLTYMIBTJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCC2=C(C=C(C=C2)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12049648.png)

![methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate](/img/structure/B12049658.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12049661.png)
![2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol](/img/structure/B12049665.png)



![2-Amino-4-(1,3-benzodioxol-5-YL)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B12049678.png)

![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12049685.png)
![[Ala1,3,11,15]-Endothelin 1](/img/structure/B12049688.png)

![(2E)-4-({4-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B12049705.png)
